An In-depth Technical Guide to the Synthesis and Characterization of Risperidone E-Oxime
An In-depth Technical Guide to the Synthesis and Characterization of Risperidone E-Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risperidone, an atypical antipsychotic, is a cornerstone in the management of various psychiatric disorders. Its therapeutic efficacy is intrinsically linked to its chemical structure, a benzisoxazole derivative. During the synthesis of risperidone, several related substances can be formed, one of which is the geometric isomer of the oxime intermediate, specifically the (E)-isomer, known as Risperidone E-Oxime. While the (Z)-isomer is the productive intermediate that cyclizes to form the active pharmaceutical ingredient, the (E)-isomer is considered a process-related impurity.[1][2] Understanding the synthesis and characterization of Risperidone E-Oxime is paramount for the development of robust manufacturing processes and for ensuring the purity and safety of the final drug product. This guide provides a comprehensive overview of the synthesis, isolation, and detailed characterization of Risperidone E-Oxime, offering insights for researchers and professionals in drug development and quality control.
The Significance of Isomeric Purity in Risperidone Synthesis
The formation of the benzisoxazole ring in risperidone is a critical step that proceeds from a key oxime intermediate. This oxime exists as two geometric isomers: (E) and (Z). It is the (Z)-isomer that undergoes intramolecular cyclization to yield risperidone. The (E)-isomer, Risperidone E-Oxime, is sterically hindered from this cyclization and therefore represents a non-productive pathway, leading to its classification as an impurity.[3][4] The presence of Risperidone E-Oxime in the final drug product is undesirable and must be controlled to meet stringent regulatory requirements. Therefore, a thorough understanding of its formation and properties is essential for process optimization and impurity profiling.
Synthesis and Isolation of Risperidone E-Oxime
A targeted synthesis focusing on the isolation of Risperidone E-Oxime is not commonly reported in the literature, as the primary goal is typically to minimize its formation. However, based on general principles of oxime synthesis and methods for separating geometric isomers, a plausible synthetic and isolation strategy can be devised. The synthesis of the risperidone oxime intermediate generally involves the reaction of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime.[5] The formation of the E/Z mixture of the latter is a key step.
Stereoselective Synthesis Approach
Literature on the stereoselective synthesis of oximes suggests that the choice of catalyst can influence the isomeric ratio. For instance, the use of copper sulfate (CuSO₄) has been shown to favor the formation of (E)-isomers of certain oximes.[1][6][7]
A proposed synthetic pathway is outlined below:
Experimental Protocol: Synthesis of Risperidone Oxime (E/Z Mixture)
The following protocol is a generalized procedure based on known oximation reactions and the synthesis of related risperidone impurities.[5][8]
-
Oximation of the Ketone:
-
To a solution of (2,4-difluorophenyl)(piperidin-4-yl)methanone in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a catalytic amount of copper (II) sulfate.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield a mixture of (E)- and (Z)-isomers of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime.
-
-
Alkylation to form Risperidone Oxime Mixture:
-
The mixture of oxime isomers is then reacted with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base (e.g., sodium carbonate) and a suitable solvent (e.g., acetonitrile).
-
The reaction is heated to reflux and monitored by TLC or HPLC.
-
After completion, the reaction mixture is worked up by filtering the inorganic salts and concentrating the filtrate. The resulting crude product is a mixture of Risperidone E-Oxime and Risperidone Z-Oxime.
-
Isolation and Purification of the (E)-Isomer
The separation of the (E) and (Z) isomers is the most critical step. Several techniques can be employed:
-
Chromatography: Column chromatography using silica gel is a common method for separating geometric isomers of oximes. The choice of eluent is crucial and would require optimization.[1]
-
Fractional Crystallization: If the solubilities of the E and Z isomers differ significantly in a particular solvent system, fractional crystallization can be an effective purification method.
-
Acid-Mediated Precipitation: A promising method involves treating a solution of the E/Z mixture with an acid under anhydrous conditions. For some aryl alkyl oximes, the (E)-isomer preferentially precipitates as an immonium salt, which can then be isolated and neutralized to yield the pure (E)-oxime.[9]
Characterization of Risperidone E-Oxime
Thorough characterization is essential to confirm the identity and purity of the synthesized Risperidone E-Oxime. A combination of spectroscopic and chromatographic techniques is employed.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [10][11] |
| CAS Number | 691007-09-7 | [10] |
| Molecular Formula | C₂₃H₂₈F₂N₄O₂ | [10] |
| Molecular Weight | 430.49 g/mol | [10] |
| Appearance | White to Off-White Solid | [12] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of Risperidone E-Oxime and for distinguishing it from the Z-isomer and other related impurities.
Typical HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile/Methanol and a buffer (e.g., ammonium acetate) in a gradient or isocratic mode. | The organic modifiers and buffer are optimized to achieve good resolution between the isomers and other impurities.[13][14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at ~280 nm | Risperidone and its related compounds have a strong UV absorbance at this wavelength.[15] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control ensures reproducible retention times. |
The Risperidone E-Oxime would be expected to have a different retention time compared to the Z-isomer due to differences in their polarity and interaction with the stationary phase.
Spectroscopic Characterization
NMR spectroscopy is the most definitive method for elucidating the structure and stereochemistry of the oxime isomers.
Expected ¹H NMR Spectral Features:
The key difference in the ¹H NMR spectra of the E and Z isomers will be the chemical shifts of the protons near the C=N-OH group. The spatial arrangement of the hydroxyl group will cause different shielding/deshielding effects on the neighboring protons of the piperidine and difluorophenyl rings. The proton of the oxime hydroxyl group (-NOH) is expected to appear as a broad singlet in the downfield region.
Expected ¹³C NMR Spectral Features:
Similar to ¹H NMR, the chemical shifts of the carbon atoms in the vicinity of the C=N bond will differ between the E and Z isomers. The carbon of the C=N group will have a characteristic chemical shift in the range of 150-160 ppm.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 430.5, corresponding to the molecular weight of Risperidone E-Oxime.
-
Fragmentation Pattern: The fragmentation pattern is expected to involve cleavage at the piperidine ring and the ethyl linker, similar to that of risperidone.[16][17] Key fragments would likely correspond to the pyrido[1,2-a]pyrimidin-4-one moiety and the (2,4-difluorophenyl)(hydroxyimino)methyl-piperidine fragment.
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400-3200 (broad) | O-H | Stretching (oxime) |
| ~3100-3000 | C-H | Stretching (aromatic) |
| ~2950-2850 | C-H | Stretching (aliphatic) |
| ~1660 | C=O | Stretching (amide) |
| ~1620 | C=N | Stretching (oxime) |
| ~1550 | C=C | Stretching (aromatic) |
| ~1270 | C-F | Stretching |
The IR spectrum of Risperidone E-Oxime would be very similar to that of the Z-isomer and risperidone itself, with the most notable difference potentially being in the fingerprint region due to subtle changes in the overall molecular geometry.[18][19][20][21]
Conclusion
Risperidone E-Oxime, a critical process-related impurity in the synthesis of risperidone, requires careful control and characterization. This guide has outlined a scientifically grounded approach to its synthesis, isolation, and comprehensive characterization. While a dedicated synthesis for this impurity is not the primary goal of pharmaceutical manufacturing, understanding its formation and properties is indispensable for process optimization, analytical method development, and ensuring the final drug product's quality and safety. The methodologies and expected analytical data presented herein provide a valuable resource for scientists and researchers in the pharmaceutical industry.
References
-
Sharghi, H., & Hosseini Sarvari, M. (2001). Selective Synthesis of E and Z Isomers of Oximes. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]
-
More, K. R., et al. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 9(23), 82-84. [Link]
-
ResearchGate. (n.d.). Mass spectra and the proposed patterns of fragmentation of (a) RIS, (b)... Retrieved from [Link]
-
Gupta, P. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(11), 99-104. [Link]
-
Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]
-
Shinde, V. (2022). Review on Risperidone and its related Impurities. Veeprho. [Link]
-
SynZeal. (n.d.). Risperidone EP Impurity A. Retrieved from [Link]
- Google Patents. (n.d.). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
- Google Patents. (n.d.). Process for making risperidone and intermediates therefor.
-
Bharathi, C., et al. (2008). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 165-169. [Link]
- Google Patents. (n.d.). Process for making risperidone and intermediates therefor.
-
ResearchGate. (n.d.). Fig. no. 2: FTIR spectra of risperidone. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed fragmentation pathways of a risperidone b 9-hydroxyrisperidone c IS… Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of Risperidone. Retrieved from [Link]
- Google Patents. (n.d.). Process for making risperidone and intermediates therefor.
-
Pharmaffiliates. (n.d.). Risperidone-impurities. Retrieved from [Link]
-
IRIS-AperTO. (n.d.). Photocatalytic transformation of the antipsychotic drug risperidone in aqueous media on reduced graphene oxide—TiO2 composites. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of risperidone. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of Risperidone pure drug. Retrieved from [Link]
-
Journal of Pharma Insights and Research. (n.d.). A Review on Analytical Methods for Determination of Risperidone. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. AAPS PharmSciTech, 7(1), E23. [Link]
-
ResearchGate. (n.d.). LC/ESI-MS/MS chromatograms of risperidone and its major metabolite,... Retrieved from [Link]
-
Divan, P. V., et al. (2014). Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. Der Pharmacia Lettre, 6(1), 166-174. [Link]
-
Zenodo. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ESTIMATION OF ANTIPSYCHOTIC DRUG IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. [Link]
-
Labm. (n.d.). Risperidone E-oxime (Standard). Retrieved from [Link]
-
Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948. [Link]
-
PubChem. (n.d.). Risperidone E-oxime. Retrieved from [Link]
-
PubChem. (n.d.). Risperidone E-oxime. Retrieved from [Link]
-
PubChem. (n.d.). Risperidone. Retrieved from [Link]nih.gov/compound/Risperidone)
Sources
- 1. Selective Synthesis of E and Z Isomers of Oximes | Semantic Scholar [semanticscholar.org]
- 2. veeprho.com [veeprho.com]
- 3. EP1560814A1 - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]
- 4. CN1720228A - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 10. biosynth.com [biosynth.com]
- 11. Risperidone EP Impurity A | 691007-09-7 | SynZeal [synzeal.com]
- 12. CAS 691007-09-7: 3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxy… [cymitquimica.com]
- 13. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. jopir.in [jopir.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
